4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride
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Overview
Description
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a carboxymethyl group attached to the piperidine ring, along with four methyl groups and an oxo group The chloride ion is associated with the positively charged nitrogen atom in the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with target molecules, while the oxo group can participate in redox reactions. The piperidine ring provides structural stability and facilitates binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl chitosan: A chitosan derivative with carboxymethyl groups.
Uniqueness
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride is unique due to its specific piperidine structure and the presence of multiple functional groups
Properties
CAS No. |
88462-00-4 |
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Molecular Formula |
C11H20ClNO3 |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetic acid;chloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12(10)15;/h8H,5-7H2,1-4H3;1H |
InChI Key |
TZGPAQHAQTVCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC([N+]1=O)(C)C)CC(=O)O)C.[Cl-] |
Origin of Product |
United States |
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